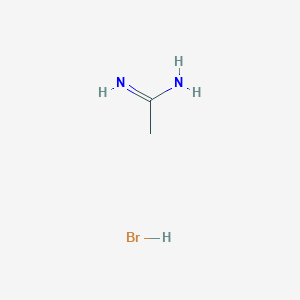![molecular formula C10H9Cl3N2O2 B6344924 Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-37-0](/img/structure/B6344924.png)
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate, commonly referred to as ECDCA, is an organic compound with a wide range of scientific applications. It is a chloroacetate ester with a molecular formula of C11H9Cl3N2O2. ECDCA is synthesized through the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroacetate in the presence of a base catalyst. It has been used in a variety of scientific research applications, including its ability to act as a bioactive agent in the inhibition of cancer cell growth, its role in the regulation of gene expression, and its potential for use in drug delivery systems.
Wirkmechanismus
ECDCA has been shown to act as a bioactive agent in the inhibition of cancer cell growth. Its mechanism of action is not yet fully understood, however, it has been suggested that it may act by interfering with the activity of certain enzymes involved in the regulation of cell growth and proliferation. Additionally, it has been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ECDCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, regulate gene expression, and act as a carrier for small molecules and proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of certain diseases, such as diabetes and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
ECDCA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in a variety of conditions. Additionally, it is easy to synthesize and has a high yield. However, there are some limitations to its use in laboratory experiments. It is toxic and can cause skin irritation, and it has a limited shelf life. Additionally, it can be difficult to control the concentration of the compound, as it can easily be degraded in the presence of light and heat.
Zukünftige Richtungen
ECDCA has a variety of potential future applications. It could be used to develop more effective cancer treatments, as well as treatments for other diseases. Additionally, it could be used to develop more efficient drug delivery systems, as well as novel methods of gene regulation. Furthermore, it could be used to develop new materials and products, such as biodegradable plastics and coatings. Finally, it could be used to develop new methods of synthesizing other compounds, such as dyes and pigments.
Synthesemethoden
ECDCA is synthesized through the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroacetate in the presence of a base catalyst. The reaction is typically carried out at a temperature of 60-80°C in an inert atmosphere. The reaction is typically complete within 2-3 hours. The yield of the reaction is typically high, with yields of up to 99% being reported.
Wissenschaftliche Forschungsanwendungen
ECDCA has been used in a variety of scientific research applications. It has been used as a bioactive agent in the inhibition of cancer cell growth. It has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cell lines. It has also been used to regulate gene expression, with studies demonstrating its ability to upregulate or downregulate the expression of specific genes. Additionally, it has been investigated for its potential use in drug delivery systems, with studies demonstrating its ability to be used as a carrier for small molecules and proteins.
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNQOAPZJPWKM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
